(S)-3-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
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Overview
Description
(S)-3-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol is a heterocyclic compound that features a unique structure combining an imidazole ring with an oxazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol typically involves the reaction of 1H-imidazole-2-thiones with epichlorohydrin in methanol in the presence of sodium hydroxide at room temperature . This reaction yields the desired oxazin-6-ol compound through a cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(S)-3-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: It is an intermediate in the synthesis of anti-tuberculosis drugs, such as (S)-PA 824.
Mechanism of Action
The mechanism of action of (S)-3-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol involves its interaction with specific molecular targets. In the case of its use as an anti-tuberculosis drug intermediate, the compound targets bacterial enzymes and disrupts their function, leading to the inhibition of bacterial growth . The nitro group plays a crucial role in this mechanism, as it can undergo bioreduction to form reactive intermediates that damage bacterial DNA and proteins.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (S)-3-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol include:
6H-1,2-oxazin-6-ones: These compounds share a similar oxazine ring structure and exhibit antibacterial activity.
Imidazo[2,1-b][1,3]thiazines: These compounds have a similar imidazole ring and are studied for their biological activities.
Uniqueness
What sets this compound apart is its specific combination of an imidazole ring with an oxazine ring, along with the presence of a nitro group
Properties
Molecular Formula |
C6H7N3O4 |
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Molecular Weight |
185.14 g/mol |
IUPAC Name |
(6S)-3-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol |
InChI |
InChI=1S/C6H7N3O4/c10-4-2-8-5(9(11)12)1-7-6(8)13-3-4/h1,4,10H,2-3H2/t4-/m0/s1 |
InChI Key |
DWGVULJXJYJICT-BYPYZUCNSA-N |
Isomeric SMILES |
C1[C@@H](COC2=NC=C(N21)[N+](=O)[O-])O |
Canonical SMILES |
C1C(COC2=NC=C(N21)[N+](=O)[O-])O |
Origin of Product |
United States |
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